molecular formula C12H16O5 B8135569 Acremine I

Acremine I

Cat. No.: B8135569
M. Wt: 240.25 g/mol
InChI Key: OUGZTEBDFKLHPZ-OMHSBUABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Acremine I are not widely documented in the available literature. Further research may be necessary to uncover detailed preparation methods.
    • Similarly, information regarding industrial production methods remains limited.
  • Chemical Reactions Analysis

    • Acremine I likely undergoes various chemical reactions, but precise details are scarce.
    • Common types of reactions it might participate in include oxidation , reduction , and substitution reactions.
    • Reagents and conditions used in these reactions would require further investigation.
    • The major products formed from these reactions remain uncharacterized.
  • Scientific Research Applications

    • Acremine I’s applications extend to various scientific fields:

        Plant Pathology: As mentioned earlier, it can be employed in the study of plant diseases, particularly grape downy mildew.

        Biology: Investigations into its effects on biological systems could yield valuable insights.

  • Mechanism of Action

    • Unfortunately, the precise mechanism by which Acremine I exerts its effects remains unknown.
    • Researchers may investigate its molecular targets and pathways to unravel its mode of action.
  • Comparison with Similar Compounds

    • Acremine I belongs to a class of compounds known as prenylated polyketides .
    • While specific similar compounds are not listed here, further research could identify related molecules.
    • Highlighting this compound’s uniqueness would require comparative studies with other structurally related compounds.

    Properties

    IUPAC Name

    (1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8-,9-,10+,12+/m1/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OUGZTEBDFKLHPZ-OMHSBUABSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@@H]3[C@H](O3)C(C)(C)O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H16O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    240.25 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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